molecular formula C25H47N5O6 B14243964 L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- CAS No. 350702-73-7

L-Valine, L-valyl-L-valyl-L-valyl-L-valyl-

Cat. No.: B14243964
CAS No.: 350702-73-7
M. Wt: 513.7 g/mol
InChI Key: HFUNJXASGLSBOP-HVTWWXFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- is a peptide composed of multiple L-valine units. L-Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in various biological processes, including protein synthesis, tissue repair, and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- involves the stepwise addition of L-valine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid support, with each L-valine unit being added sequentially. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of peptide synthesis, allowing for the efficient production of large quantities of the compound. The process involves the use of protected amino acids and coupling reagents, followed by deprotection and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.

    Biology: The peptide is used in studies of protein-protein interactions and enzyme-substrate specificity.

    Industry: The peptide can be used in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- involves its interaction with specific molecular targets and pathways. In biological systems, the peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with aminoacyl-tRNA synthetases, facilitating the incorporation of L-valine into proteins during translation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: A dipeptide composed of L-alanine and L-valine.

    L-Valyl-L-alanine: A dipeptide composed of two L-valine units.

    L-Valyl-L-leucine: A dipeptide composed of L-valine and L-leucine.

Uniqueness

L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- is unique due to its repetitive L-valine units, which may confer specific structural and functional properties. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

350702-73-7

Molecular Formula

C25H47N5O6

Molecular Weight

513.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H47N5O6/c1-11(2)16(26)21(31)27-17(12(3)4)22(32)28-18(13(5)6)23(33)29-19(14(7)8)24(34)30-20(15(9)10)25(35)36/h11-20H,26H2,1-10H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

HFUNJXASGLSBOP-HVTWWXFQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.